molecular formula C12H11NOS B2845483 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde CAS No. 933685-28-0

2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B2845483
CAS No.: 933685-28-0
M. Wt: 217.29
InChI Key: VBKZDVNAQVOHPQ-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde ( 933685-28-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 12 H 11 NOS and a molecular weight of 217.29 g/mol , this compound features a thiazole core, a privileged scaffold known for its diverse biological activities . The presence of a reactive aldehyde group at the 5-position makes this molecule a versatile synthetic intermediate; this functional group is amenable to various transformations, particularly condensation reactions, facilitating the construction of more complex molecular architectures for biological evaluation . Researchers utilize this compound as a precursor in the synthesis of combinatorial libraries to explore new chemical space and identify novel bioactive molecules . The 2-phenylethyl substituent attached to the thiazole ring may influence the compound's physicochemical properties and its interaction with biological targets. This product is labeled with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including the use of personal protective equipment and working in a well-ventilated area . This chemical is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2-phenylethyl)-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c14-9-11-8-13-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKZDVNAQVOHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-phenylethylamine with thioformamide under acidic conditions to form the thiazole ring. The aldehyde group is then introduced via formylation using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(2-Phenylethyl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(2-Phenylethyl)-1,3-thiazole-5-methanol.

    Substitution: Various halogenated derivatives depending on the electrophilic reagent used.

Scientific Research Applications

2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazole-5-carbaldehyde Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Characteristics References
2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde 87584-93-8 C₁₁H₁₁NOS 205.28 Phenylethyl (C2) Research intermediate; steric bulk
2-(4-Bromophenyl)-1,3-thiazole-5-carbaldehyde 914348-78-0 C₁₀H₆BrNOS 284.13 4-Bromophenyl (C2) High lipophilicity; docking studies
2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde 53403536 (CID) C₁₀H₆FNOS 207.23 2-Fluorophenyl (C2) Enhanced metabolic stability
2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde 915923-79-4 C₁₁H₉NO₂S 219.26 3-Methoxyphenyl (C2) Improved solubility
5-Phenyl-1,3-thiazole-2-carbaldehyde 862494-59-5 C₁₀H₇NOS 189.24 Phenyl (C5) Positional isomer; distinct reactivity

Key Observations:

Electron-Donating Groups (e.g., OCH₃): Methoxy groups improve solubility due to polarity, making derivatives like 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde more amenable to aqueous reactions . Phenylethyl vs.

Positional Isomerism :

  • 5-Phenyl-1,3-thiazole-2-carbaldehyde demonstrates how aldehyde positioning alters reactivity. The C5-phenyl group may sterically hinder nucleophilic attacks at the aldehyde, unlike C2-substituted analogs .

Synthetic Accessibility :

  • Derivatives like 2-(4-Bromophenyl)-1,3-thiazole-5-carbaldehyde are synthesized via Suzuki-Miyaura coupling or condensation reactions, similar to methods described for acetamide-linked thiazoles in .

Analytical Characterization

  • GC-MS Fragmentation : Thiazole derivatives exhibit cleavage between the thiazole core and substituents. For example, 2-(2-Phenylethyl) analogs may fragment at the CH₂-CH₂ bond of the phenylethyl group, akin to chromone derivatives .
  • Retention Times : Brominated and methoxylated derivatives elute later in GC-MS due to increased molecular weight and polarity, respectively .

Biological Activity

2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

The synthesis of this compound typically occurs through the reaction of 2-phenylethylamine with thioformamide under acidic conditions, followed by formylation to introduce the aldehyde group. This synthetic route is crucial for producing the compound with high yield and purity, often employing methods like continuous flow synthesis in industrial settings.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. A study highlighted its effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The compound has shown promising results in anticancer studies. Thiazole derivatives are known for their cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibitory concentrations (IC50 values) against breast cancer (MCF-7) and liver cancer (HepG2) cells. Table 1 summarizes some relevant findings:

Compound Cell Line IC50 (µM) Reference
This compoundMCF-76.77 ± 0.41
Similar Thiazole DerivativeHepG27.26 ± 0.44
Staurosporine (Control)MCF-76.77 ± 0.41

These studies indicate that the thiazole moiety contributes significantly to the compound's anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The phenylethyl group enhances binding affinity to various enzymes or receptors, while the thiazole ring facilitates hydrogen bonding and other interactions crucial for modulating target activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Antimicrobial Study : A study evaluated the compound's effectiveness against common pathogens, revealing a broad spectrum of activity that supports its potential use in developing new antimicrobial agents.
  • Anticancer Efficacy : Research involving human cancer cell lines demonstrated that the compound could inhibit cell proliferation significantly, with IC50 values comparable to established chemotherapeutics like Staurosporine .
  • Insulinotropic Effect : Another study explored the insulinotropic effects of thiazole derivatives similar to this compound, indicating potential applications in diabetes management .

Q & A

Q. What are the recommended synthesis routes for 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde in academic research?

The compound can be synthesized via Hantzsch thiazole synthesis or Vilsmeier-Haack formylation . For example:

  • Hantzsch method : React 2-phenylethylamine with α-bromoketones or α-chloroketones in the presence of thiourea to form the thiazole core. Subsequent oxidation or formylation steps introduce the carbaldehyde group .
  • Vilsmeier-Haack reaction : Apply POCl₃ and DMF to introduce the aldehyde group at the 5-position of pre-formed thiazole intermediates . Key considerations: Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF or THF) for yield improvement .

Q. How is the structural characterization of this compound performed?

Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the thiazole ring protons (δ 7.8–8.2 ppm) and aldehyde proton (δ ~9.8 ppm) .
  • IR spectroscopy : Identify the C=O stretch of the aldehyde group (~1680–1720 cm⁻¹) and C=N stretch of the thiazole ring (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 245.08 for C₁₂H₁₁NOS) .

Q. What biological activities are associated with structurally similar thiazole-carbaldehyde derivatives?

Analogous compounds exhibit:

  • Antimicrobial activity : Thiazole derivatives with halogenated phenyl groups (e.g., 4-fluorophenyl) show MIC values ≤16 µg/mL against S. aureus .
  • Anticancer potential : Pyridine-thiazole hybrids inhibit kinase enzymes (IC₅₀ ~0.5–5 µM) .
  • Binding affinity : Fluoro-substituted derivatives bind to serum albumin (Kd ~10⁻⁶ M) via hydrophobic interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation) .
  • Catalyst selection : Use Pd/C or CuI for coupling reactions to introduce aryl/alkynyl groups at the 2-position .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while EtOAc/hexane mixtures improve crystallization .

Q. What analytical strategies resolve contradictions in reported biological activity data for thiazole-carbaldehyde analogs?

  • Dose-response validation : Re-test activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
  • Structural confirmation : Verify compound purity (>95% by HPLC) to exclude confounding effects from impurities .
  • Target specificity : Use molecular docking (e.g., AutoDock Vina) to assess binding to intended vs. off-target proteins .

Q. How can computational methods guide the design of this compound derivatives?

  • DFT calculations : Predict electrophilic/nucleophilic sites for functionalization (e.g., aldehyde group reactivity) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the phenyl ring) with bioactivity .
  • ADMET profiling : Use tools like SwissADME to optimize logP (target: 2–4) and reduce hepatotoxicity risks .

Methodological Notes

  • Safety protocols : Always handle aldehydes in fume hoods due to volatility and potential respiratory irritation .
  • Data reproducibility : Archive raw spectral data (e.g., NMR FIDs) and reaction logs for peer review .

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